

A Comparative Spectroscopic Analysis of 3-(Benzoylthio)-2-methylpropanoic Acid and Its Analogs

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Compound of Interest

Compound Name: 3-(Benzoylthio)-2-methylpropanoic acid

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This guide provides a comparative analysis of the spectroscopic data for **3-(Benzoylthio)-2-methylpropanoic acid** and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key spectroscopic features to aid in the identification, characterization, and quality control of these compounds. The information is presented through structured data tables, detailed experimental protocols, and a relevant biochemical pathway visualization.

Introduction

3-(Benzoylthio)-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors used in the treatment of hypertension. A thorough understanding of its spectroscopic properties, alongside those of its analogs, is crucial for ensuring the purity and structural integrity of synthetic intermediates and final active pharmaceutical ingredients. This guide compares the available spectroscopic data for the target compound and its analogs, including 3-acetylthio-2-methylpropanoic acid and other related molecules.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **3-(Benzoylthio)-2-methylpropanoic acid** and its selected analogs. Please note that while

extensive searches were conducted, complete experimental spectroscopic data for **3-(Benzoylthio)-2-methylpropanoic acid** was not fully available in the public domain at the time of this publication. Data for analogs is provided for comparative purposes.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
3-(Benzoylthio)-2-methylpropanoic acid	Data Not Available	Data Not Available in searched open-access resources.
3-Acetylthio-2-methylpropanoic acid	CDCl_3	10.46 (s, 1H, COOH), 3.16-3.03 (m, 2H, $-\text{CH}_2\text{-S-}$), 2.79-2.68 (m, 1H, $-\text{CH}(\text{CH}_3)\text{-}$), 2.38-2.33 (m, 3H, $-\text{S-CO-CH}_3$), 1.29 (t, $J=5.4\text{Hz}$, 3H, $-\text{CH}(\text{CH}_3)\text{-}$)[1]
2-Methylpropanoic acid	Not Specified	6:1:1 integrated signal proton ratio.[2]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm)
3-(Benzoylthio)-2-methylpropanoic acid	Data Not Available	Data for the title compound is mentioned in PubChem but specific chemical shifts are not provided in the search results. [2]
3-Acetylthio-2-methylpropanoic acid	Data Not Available	Data Not Available in searched open-access resources.
2-Methylpropanoic acid	CDCl_3 or other deuterated solvents	Three distinct chemical shifts are observed, corresponding to the three different carbon environments in the molecule. [3]

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
3-(Benzoylthio)-2-methylpropanoic acid	Data Not Available	Data Not Available in searched open-access resources.
3-Acetylthio-2-methylpropanoic acid	Capillary Cell: Neat	FTIR spectrum is available on PubChem, but specific peak values are not listed in the provided information.[3]
2-Methylpropanoic acid	Liquid Film	3300-2500 (O-H stretching), other characteristic peaks for carboxylic acids.[4]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key Fragment Ions (m/z)
3-(Benzoylthio)-2-methylpropanoic acid	GC-MS	Molecular Ion Peak (M ⁺): Not explicitly stated but expected at m/z 224. Key fragments at m/z 105 and 77 are mentioned in PubChem.[2]
3-Acetylthio-2-methylpropanoic acid	Not Specified	Data Not Available in searched open-access resources.
2-Methylpropanoic acid	Not Specified	Molecular Ion Peak (M ⁺) at m/z 88. Base ion peak at m/z 43. Another significant fragment at m/z 45.[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, standard acquisition parameters are typically used. For ^{13}C NMR, proton decoupling is applied to simplify the spectrum.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol and placing the paste between salt plates.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is recorded from 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

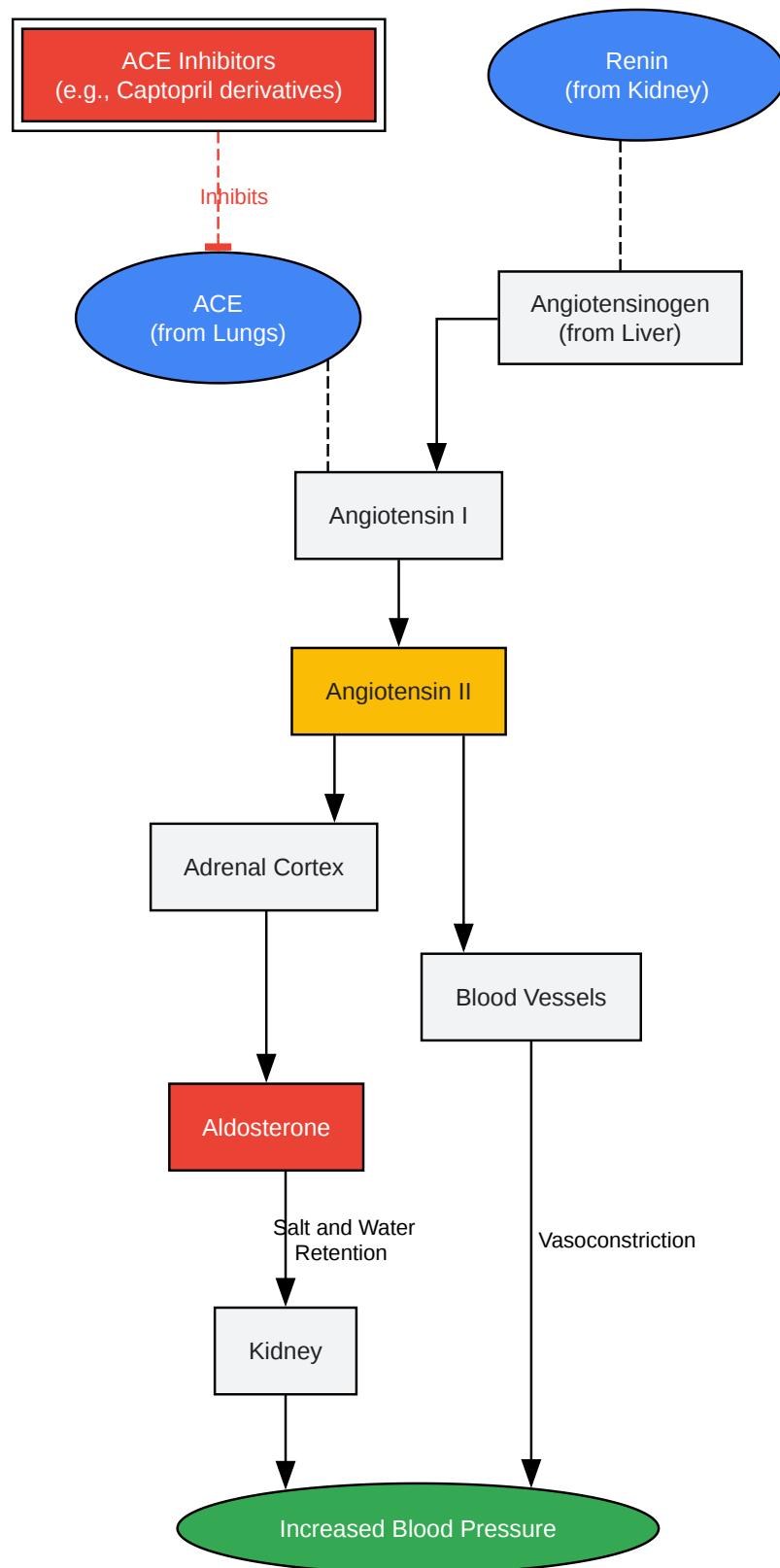
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC) is often coupled with MS (GC-MS). For non-volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

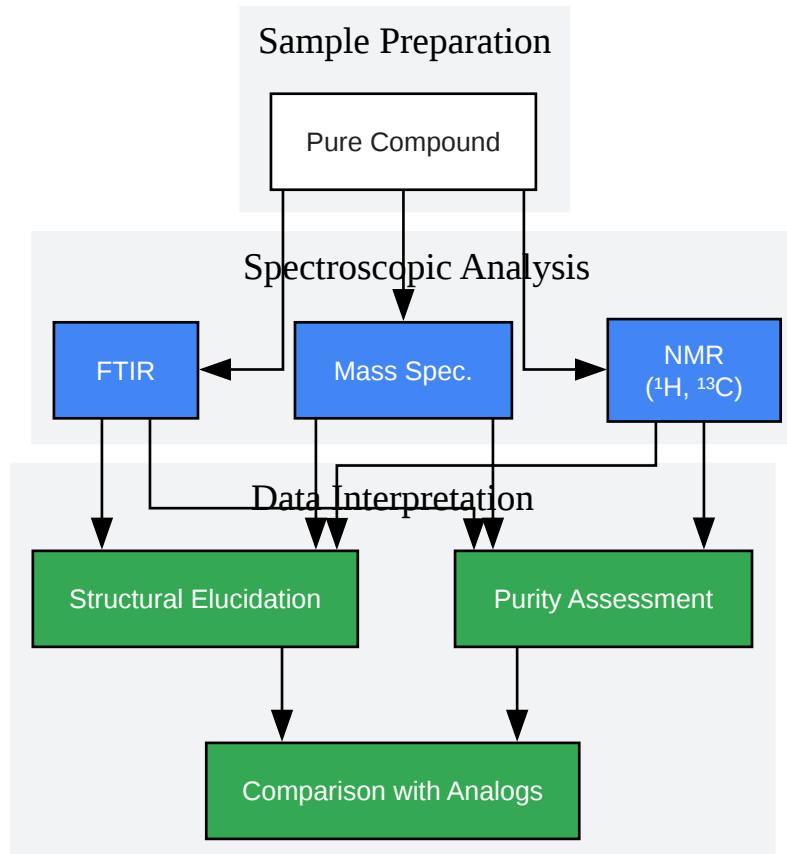
- Ionization: Ionize the sample molecules using an appropriate method (e.g., electron impact for GC-MS).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway relevant to the application of **3-(Benzoylthio)-2-methylpropanoic acid** derivatives and a typical experimental workflow for spectroscopic analysis.

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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the site of action for ACE inhibitors.



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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

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